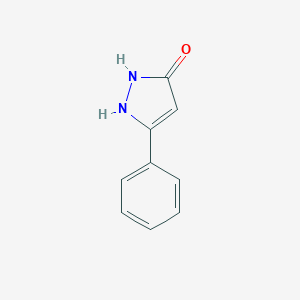
2-Heptadecanol
Übersicht
Beschreibung
2-Heptadecanol is a chemical compound with the molecular formula C17H36O . It is a secondary alcohol with the hydroxyl on the second carbon of the straight seven-carbon chain .
Molecular Structure Analysis
The molecular structure of 2-Heptadecanol consists of a long hydrocarbon chain with 17 carbon atoms, with a hydroxyl group (-OH) attached to the second carbon atom . The average mass of 2-Heptadecanol is 256.467 Da .Physical And Chemical Properties Analysis
2-Heptadecanol has a molecular weight of 256.4671 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Polymorphism Study in Alkanols :2-Heptadecanol has been studied for its polymorphism alongside other N-alkanols. Research conducted by Ventolà et al. (2002) in "Chemistry of Materials" focused on its behavior under different temperatures, revealing two monoclinic forms, β and γ, at room temperature and transitions to a rotator form on heating. This study contributes to the understanding of structural behavior of alkanols (Ventolà et al., 2002).
Insect Pheromones and Evaporation Rates :In the field of entomology, Butler and McDonough (1981) in the "Journal of Chemical Ecology" explored the evaporation rates of alcohol sex pheromones, including 1-alkanols like heptadecanol. This research is significant in understanding insect behavior and pheromone effectiveness (Butler & McDonough, 1981).
Surface Film Effects on Water Evaporation and Thermal Structure :Katsaros and Garrett (1982) investigated the effects of surface-active compounds, including 1-heptadecanol, on water evaporation and thermal structure. Their study, published in "International Journal of Heat and Mass Transfer", highlights the importance of these compounds in environmental science and engineering (Katsaros & Garrett, 1982).
Synthesis of Lipid Conjugates :In biochemistry, Kobyláska, Okruszek, and Stec (1998) demonstrated the application of 2-heptadecanol in the synthesis of lipophilic alcohols for oligodeoxyribonucleotide conjugates, as reported in "Nucleosides, Nucleotides & Nucleic Acids". This research is pivotal in the field of nucleic acid chemistry (Kobyláska et al., 1998).
Ice Nucleation Research :The study of ice nucleation by long-chain alcohols like heptadecanol was explored by Ochshorn and Cantrell (2006) in "The Journal of Chemical Physics". Their findings are significant in understanding the physical chemistry of water and ice formation (Ochshorn & Cantrell, 2006).
Bioconjugate Chemistry in Cancer Therapy :In the field of medical research, Miyajima et al. (2006) in "Bioconjugate Chemistry" synthesized nido-carborane lipid from heptadecanol for tumor-targeting boron delivery systems. This research contributes significantly to advancements in cancer therapy (Miyajima et al., 2006).
These studies exemplify the wide range of scientific applications of 2-Heptadecanol, from chemistry and biochemistry to environmental science and medical research. Each study provides a unique insight into how 2-Heptadecanol can be utilized in different scientific contexts.
The scientific research applications of 2-Heptadecanol are diverse and cover various fields. Below are the summaries of the applications based on the latest research:
Polymorphism Study in Alkanols :2-Heptadecanol has been studied for its polymorphism alongside other N-alkanols. Research conducted by Ventolà et al. (2002) in "Chemistry of Materials" focused on its behavior under different temperatures, revealing two monoclinic forms, β and γ, at room temperature and transitions to a rotator form on heating. This study contributes to the understanding of structural behavior of alkanols (Ventolà et al., 2002).
Insect Pheromones and Evaporation Rates :In the field of entomology, Butler and McDonough (1981) in the "Journal of Chemical Ecology" explored the evaporation rates of alcohol sex pheromones, including 1-alkanols like heptadecanol. This research is significant in understanding insect behavior and pheromone effectiveness (Butler & McDonough, 1981).
Surface Film Effects on Water Evaporation and Thermal Structure :Katsaros and Garrett (1982) investigated the effects of surface-active compounds, including 1-heptadecanol, on water evaporation and thermal structure. Their study, published in "International Journal of Heat and Mass Transfer", highlights the importance of these compounds in environmental science and engineering (Katsaros & Garrett, 1982).
Synthesis of Lipid Conjugates :In biochemistry, Kobyláska, Okruszek, and Stec (1998) demonstrated the application of 2-heptadecanol in the synthesis of lipophilic alcohols for oligodeoxyribonucleotide conjugates, as reported in "Nucleosides, Nucleotides & Nucleic Acids". This research is pivotal in the field of nucleic acid chemistry (Kobyláska et al., 1998).
Ice Nucleation Research :The study of ice nucleation by long-chain alcohols like heptadecanol was explored by Ochshorn and Cantrell (2006) in "The Journal of Chemical Physics". Their findings are significant in understanding the physical chemistry of water and ice formation (Ochshorn & Cantrell, 2006).
Bioconjugate Chemistry in Cancer Therapy :In the field of medical research, Miyajima et al. (2006) in "Bioconjugate Chemistry" synthesized nido-carborane lipid from heptadecanol for tumor-targeting boron delivery systems. This research contributes significantly to advancements in cancer therapy (Miyajima et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
heptadecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYQHFLBAPNPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871268 | |
| Record name | 2-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptadecanol | |
CAS RN |
57289-07-3, 16813-18-6 | |
| Record name | Isoheptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



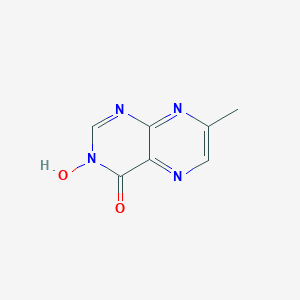


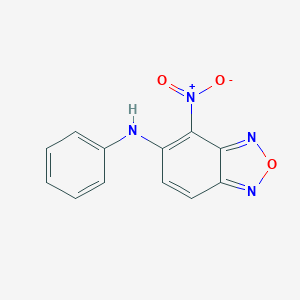
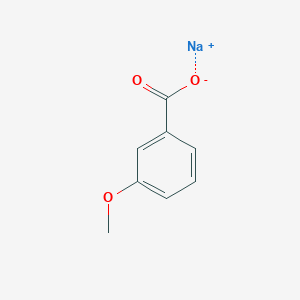
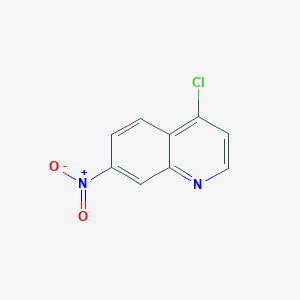
acetate](/img/structure/B103585.png)
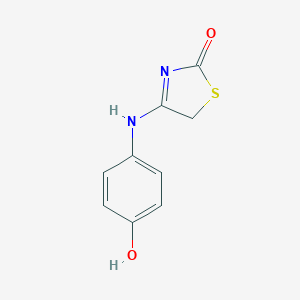
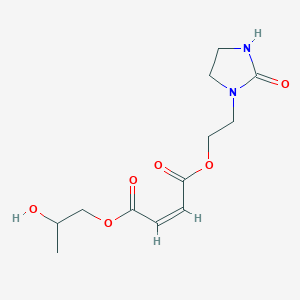

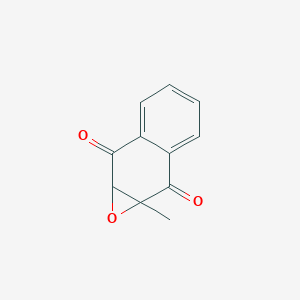
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
